molecular formula C9H11IO3 B3349680 1-Iodo-2,4,5-trimethoxybenzene CAS No. 23149-33-9

1-Iodo-2,4,5-trimethoxybenzene

Cat. No.: B3349680
CAS No.: 23149-33-9
M. Wt: 294.09 g/mol
InChI Key: FKSAUXPNRFVVOI-UHFFFAOYSA-N
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Description

1-Iodo-2,4,5-trimethoxybenzene is an organic compound with the molecular formula C9H11IO3 It is characterized by the presence of an iodine atom and three methoxy groups attached to a benzene ring

Preparation Methods

1-Iodo-2,4,5-trimethoxybenzene can be synthesized through several methods. One common synthetic route involves the iodination of 2,4,5-trimethoxybenzene using iodine and an oxidizing agent such as a 30% solution of hydrogen peroxide. The reaction is typically carried out in water, providing an efficient and selective method for introducing the iodine atom into the benzene ring .

Chemical Reactions Analysis

1-Iodo-2,4,5-trimethoxybenzene undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic aromatic substitution reactions. Common reagents for these reactions include sodium methoxide and potassium tert-butoxide.

    Oxidation Reactions: The methoxy groups can be oxidized to form corresponding quinones under specific conditions.

    Reduction Reactions: The iodine atom can be reduced to form the corresponding hydrogenated product.

These reactions are typically carried out under controlled conditions to ensure the desired products are obtained .

Scientific Research Applications

1-Iodo-2,4,5-trimethoxybenzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Iodo-2,4,5-trimethoxybenzene involves its interaction with specific molecular targets. The iodine atom and methoxy groups play crucial roles in these interactions, influencing the compound’s reactivity and binding affinity. The pathways involved often include nucleophilic substitution and electrophilic aromatic substitution reactions, which are essential for the compound’s biological and chemical activities .

Comparison with Similar Compounds

1-Iodo-2,4,5-trimethoxybenzene can be compared with other similar compounds, such as:

Properties

IUPAC Name

1-iodo-2,4,5-trimethoxybenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11IO3/c1-11-7-5-9(13-3)8(12-2)4-6(7)10/h4-5H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKSAUXPNRFVVOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1OC)I)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11IO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70348628
Record name 1-iodo-2,4,5-trimethoxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70348628
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

294.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23149-33-9
Record name 1-iodo-2,4,5-trimethoxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70348628
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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